Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-2-12-6(11)5-4(3-10)9-7(8)13-5/h10H,2-3H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYRGTSHEKSBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ethyl 2-carboxy-4-(hydroxymethyl)thiazole-5-carboxylate.
Reduction: Ethyl 2-amino-4-(aminomethyl)thiazole-5-carboxylate.
Substitution: Ethyl 2-substituted-4-(hydroxymethyl)thiazole-5-carboxylate.
Scientific Research Applications
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound’s structure allows it to bind to these enzymes and disrupt their function .
Comparison with Similar Compounds
Substituent Variations at Position 4
The hydroxymethyl group at position 4 distinguishes the target compound from analogs with alkyl, aryl, or heteroaryl substituents. Key comparisons include:
Key Insights :
Variations at Position 2
The amino group at position 2 is conserved in many analogs but differs in substitution patterns:
Key Insights :
Carboxylate Ester Variations
The ethyl carboxylate at position 5 is a common feature, but ester groups influence hydrolysis rates and metabolic stability:
Key Insights :
Antibacterial and Enzyme Inhibition
- Ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylates show potent PTP1B inhibition (IC$_{50}$: 4.46 μM), critical for diabetes research .
- Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate derivatives act as SIRT2 inhibitors, with IC$_{50}$ values in the micromolar range .
- Methyl 2-amino-4-phenylthiazole-5-carboxylate serves as a precursor for histone deacetylase (HDAC) inhibitors .
Structural-Activity Relationship (SAR) :
Stability Considerations
Biological Activity
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate (EHMTC) is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. This article provides a comprehensive overview of the compound's biological activity, synthesizing data from various studies to highlight its potential therapeutic applications.
- Chemical Formula : C₇H₁₀N₂O₃S
- Molecular Weight : 202.23 g/mol
- Physical State : White crystalline solid
- Solubility : Moderately soluble in water; more soluble in organic solvents like methanol and ethanol.
Antimicrobial Activity
EHMTC has demonstrated significant antimicrobial effects. In a study evaluating thiazole compounds, EHMTC exhibited notable antibacterial activity against various strains of bacteria, including Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis. It was found to be comparable to established antibiotics like ampicillin and gentamicin sulfate .
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Strong bactericidal | |
| Bacillus subtilis | Strong bactericidal | |
| Candida albicans | Moderate antifungal |
Anticancer Activity
EHMTC's anticancer potential has been explored in various cell lines. It has shown promising results against several cancer types, with significant inhibition of cell proliferation noted in studies involving human cancer cell lines . For instance, derivatives of thiazole compounds have been reported to inhibit the growth of breast cancer cell lines significantly.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 | Strong inhibition | |
| HepG2 (Liver Cancer) | Not specified | Moderate activity |
Antioxidant Activity
The antioxidant properties of EHMTC have also been investigated. Compounds within the thiazole family are known to scavenge free radicals effectively. This activity may contribute to their protective effects against oxidative stress-related damage in biological systems .
The mechanisms underlying the biological activities of EHMTC are multifaceted:
- Enzymatic Inhibition : EHMTC and its derivatives have been shown to inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial growth and survival .
- Cell Cycle Arrest : In cancer cells, EHMTC has been observed to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation rates .
- Antioxidant Mechanism : The compound's ability to scavenge free radicals contributes to its antioxidant potential, protecting cells from oxidative damage .
Case Studies
Several case studies illustrate the efficacy of EHMTC in various biological contexts:
- A study involving the treatment of MDA-MB-231 cells with EHMTC showed a marked reduction in cell viability compared to untreated controls, indicating its potential as a therapeutic agent against triple-negative breast cancer .
- Another investigation highlighted the compound's antibacterial effects against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance .
Q & A
Q. How can the synthesis of Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate be optimized to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, coupling reactions involving thiourea derivatives (e.g., 2-amino-thiazole precursors) benefit from dry acetonitrile as a solvent, dropwise addition of isocyanate reagents (e.g., benzyl isocyanate), and heating at 80°C for 6–8 hours . Post-reaction purification via preparative HPLC or recrystallization (e.g., using toluene/heptane mixtures) ensures high purity. Monitoring intermediates with TLC and confirming final structures via HRMS and NMR spectroscopy are critical .
Q. What analytical techniques are recommended for confirming the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to resolve thiazole ring protons, hydroxymethyl (-CHOH), and ester (-COOEt) groups.
- HRMS (ESI) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- X-ray crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks .
Q. How does the hydroxymethyl substituent influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The hydroxymethyl group (-CHOH) at position 4 enhances nucleophilic substitution or oxidation reactions. For example:
- Oxidation : Convert to a carboxylic acid using KMnO in acidic conditions.
- Esterification : React with acetyl chloride or anhydrides to form acetylated derivatives.
Steric effects from adjacent groups (e.g., thiazole ring) may require optimized reaction times and temperatures .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox reactivity and interaction with biological targets .
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., SIRT2 inhibitors) by aligning the thiazole core and substituents within active sites .
- MD Simulations : Simulate ligand-protein interactions over time to evaluate stability and binding modes .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from:
- Reagent stoichiometry : Excess isocyanate (≥2 equivalents) improves coupling efficiency but may increase side products .
- Purification methods : Preparative HPLC vs. column chromatography can affect yield due to compound solubility differences .
- Isomer formation : For example, intermediates like ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl] derivatives may exist as tautomers, requiring NMR or X-ray analysis to resolve .
Q. What strategies mitigate steric hindrance during electrophilic substitution on the thiazole ring?
- Methodological Answer :
- Directing groups : Introduce electron-donating groups (e.g., -NH) at position 2 to activate specific ring positions for substitution.
- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity under controlled temperature/pressure .
- Protection/deprotection : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) to minimize steric interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
